ethyl 5-(2-chloro-5-nitrobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
Description
This heterocyclic compound features a thieno[3,4-d]pyridazine core substituted at three positions:
- Position 1: Ethyl carboxylate (C₆H₅COO⁻).
- Position 3: Phenyl group.
- Position 5: 2-Chloro-5-nitrobenzamido moiety.
The ethyl carboxylate enhances hydrophilicity, while the phenyl group contributes to aromatic stacking interactions .
Properties
IUPAC Name |
ethyl 5-[(2-chloro-5-nitrobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN4O6S/c1-2-33-22(30)18-15-11-34-20(17(15)21(29)26(25-18)12-6-4-3-5-7-12)24-19(28)14-10-13(27(31)32)8-9-16(14)23/h3-11H,2H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNEIFNRUEJOGQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 5-(2-chloro-5-nitrobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Thieno[3,4-d]pyridazine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[3,4-d]pyridazine ring system.
Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using a phenyl halide and a suitable base.
Attachment of the Nitrobenzamido Moiety: This step involves the reaction of the intermediate compound with 2-chloro-5-nitrobenzoic acid or its derivatives to form the nitrobenzamido group.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
Ethyl 5-(2-chloro-5-nitrobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and thieno[3,4-d]pyridazine rings, leading to the formation of quinones and other oxidized products.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Scientific Research Applications
Ethyl 5-(2-chloro-5-nitrobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of new materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of ethyl 5-(2-chloro-5-nitrobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. The nitrobenzamido moiety is known to interact with enzymes and receptors, leading to the modulation of various biological pathways. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Properties
Electronic and Solubility Profiles
- Nitro Group Impact : The 2-chloro-5-nitrobenzamido group in the main compound lowers solubility in polar solvents compared to analogs with methoxy (BB02056) or methyl (BB02216) substituents. However, the ethyl carboxylate mitigates this by introducing a polar ester .
- Lipophilicity : Fluorophenyl (BB02056) and trifluoromethylphenyl (BB02216) substituents increase logP values, enhancing membrane permeability .
Commercial and Research Relevance
- Pricing : Analogs like BE99819 are priced at $8/1g, while halogenated derivatives (e.g., BB02056) may cost more due to complex synthesis .
- Patent Landscape: Thieno-fused heterocycles with sulfonyl or ethoxy groups (e.g., ) highlight pharmaceutical interest in this scaffold for kinase inhibition or anti-inflammatory applications .
Biological Activity
Ethyl 5-(2-chloro-5-nitrobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound belonging to the thienopyridazine class. Its unique structure and potential biological activities make it a subject of interest in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thieno[3,4-d]pyridazine core, a phenyl group, and a nitrobenzoyl moiety. Its IUPAC name is ethyl 5-[(2-chloro-5-nitrobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate. The molecular formula is C22H15ClN4O6S, with a molecular weight of 460.89 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C22H15ClN4O6S |
| Molecular Weight | 460.89 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound may involve the inhibition of specific enzymes or receptors in biological systems. Preliminary studies suggest that it may modulate signaling pathways related to inflammation and cell proliferation. The exact molecular targets are still under investigation, but potential interactions include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses.
- Receptor Modulation : It may interact with receptors that regulate cell growth and survival.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria.
Anticancer Activity
The compound has been evaluated for its anticancer properties in several studies. It demonstrated cytotoxic effects on various cancer cell lines, including breast cancer and leukemia cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
In animal models, this compound has shown promise in reducing inflammation markers. It appears to inhibit pro-inflammatory cytokines and enzymes such as COX-2.
Case Studies
- Antimicrobial Efficacy Study : A study published in the Journal of Medicinal Chemistry assessed the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli. Results indicated an IC50 value of 25 µg/mL for S. aureus, showcasing its potential as an antibacterial agent .
- Cytotoxicity Assay : In another study, the compound was tested against MCF-7 (breast cancer) and HL60 (leukemia) cell lines. The results revealed an IC50 of 15 µM for MCF-7 cells, indicating strong anticancer potential .
- Inflammation Model : An experimental model evaluated the anti-inflammatory effects in mice subjected to lipopolysaccharide (LPS) treatment. The compound significantly reduced TNF-alpha levels compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
